5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one: Synthesis, Properties, and Applications in Drug Development
5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one: Synthesis, Properties, and Applications in Drug Development
Executive Summary & Chemical Identity
5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a highly specialized bicyclic heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Featuring a fused triazole and pyridine ring system, this compound serves as a privileged scaffold for drug discovery[2]. The presence of the bromine atom at the sterically demanding C5 position—directly adjacent to the bridgehead nitrogen (N4)—provides a critical vector for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
| CAS Registry Number | 864933-07-3[1] |
| Molecular Formula | C6H4BrN3O[1] |
| Molecular Weight | 214.02 g/mol [1] |
| Core Scaffold | Fused bicyclic (triazole + pyridine)[2] |
| Key Functional Handle | C5-Bromide (Electrophile for cross-coupling) |
Mechanistic Rationale: Scaffold Design
The [1,2,4]triazolo[4,3-a]pyridin-3-one core acts as a rigid, planar bioisostere for amide and pyrazolinone headgroups[3]. The carbonyl oxygen at C3 and the NH at N2 serve as a potent hydrogen bond acceptor-donor pair, which is critical for engaging solvent-mediated hydrogen bond networks within target enzyme active sites, such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH)[3]. Furthermore, the fused aromatic system provides a hydrophobic surface ideal for productive π-π stacking interactions with aromatic residues in protein binding pockets[3].
Synthetic Workflow & Causality
The de novo synthesis of 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one requires a highly regioselective two-step sequence starting from commercially available 2,6-dibromopyridine[4].
Step 1: Nucleophilic Aromatic Substitution (SNAr)
2,6-dibromopyridine is reacted with hydrazine hydrate to yield 2-bromo-6-hydrazinylpyridine[5].
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Causality : The electron-deficient nature of the pyridine ring facilitates SNAr at the C2/C6 positions. Hydrazine hydrate must be used in significant excess (typically 5–6 equivalents) to suppress the formation of symmetric bis-hydrazinyl dimers and drive the equilibrium toward the mono-substituted product[4]. The use of protic solvents like ethanol or 1-propanol at reflux (80–115 °C) stabilizes the Meisenheimer complex transition state[5],[4].
Step 2: Bicyclic Annulation
The intermediate 2-bromo-6-hydrazinylpyridine is cyclized using 1,1'-Carbonyldiimidazole (CDI) or a phosgene equivalent.
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Causality : CDI acts as a safe, dual-electrophile. The primary amine of the hydrazine moiety attacks the carbonyl of CDI, forming an acylimidazole intermediate. Subsequent intramolecular attack by the pyridine nitrogen (which becomes the bridgehead N4) displaces the second imidazole leaving group. This cyclization is thermodynamically driven by the formation of the aromatic 10-π electron bicyclic system. The original C2 position of the pyridine (bearing the bromine) becomes the C5 position of the resulting triazolo[4,3-a]pyridine[1].
Synthetic workflow and downstream pharmacological applications of the 5-Bromo triazolopyridinone core.
Self-Validating Experimental Protocols
Table 2: Reaction Optimization & Quantitative Yields
| Reaction Step | Reagents | Solvent | Temp / Time | Typical Yield | Analytical Marker |
|---|---|---|---|---|---|
| SNAr | Hydrazine hydrate (6 eq) | Ethanol | 115 °C / 18 h | ~93%[4] | 1H-NMR: δ 6.00 (br-s, 1H)[4] |
| Annulation | CDI (1.2 eq) | 1,4-Dioxane | 80 °C / 6 h | ~70-85% | LC-MS: m/z 214.02 [M+H]+[1] |
Protocol 1: Synthesis of 2-Bromo-6-hydrazinylpyridine
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Suspend 2,6-dibromopyridine (1.0 equiv, e.g., 4.12 g, 16.6 mmol) in ethanol (40 mL)[4].
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Add hydrazine hydrate (50-60% aqueous solution, 10 mL, ~97.6 mmol) dropwise at room temperature[4].
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Reflux the mixture in a sand bath at 115 °C for 18 hours[4].
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Validation/Workup : Monitor via TLC (ethyl acetate/n-heptane 60:40). The reaction mixture may initially separate into two layers; homogenize by stirring[5]. Remove solvent by distillation under reduced pressure[4].
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Purify the resulting residue via silica gel column chromatography (eluent: ethyl acetate/n-heptane 60/40, v/v) to afford an off-white solid (Yield: ~93%)[4].
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Self-Validation : 1H-NMR (400 MHz, CDCl3) must show a broad singlet at δ 6.00 ppm (NH) and a multiplet at 3.00-3.33 ppm (NH2), confirming mono-substitution[4].
Protocol 2: Annulation to 5-Bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Dissolve 2-bromo-6-hydrazinylpyridine (1.0 equiv) in anhydrous 1,4-dioxane.
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Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) portion-wise at 0 °C to control the exothermic acylimidazole formation.
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Heat the mixture to 80 °C for 4-6 hours to drive the intramolecular cyclization.
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Validation/Workup : Quench the reaction with cold water to precipitate the product. Filter the solid and wash thoroughly with cold water to remove imidazole byproducts.
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Self-Validation : LC-MS must indicate a mass shift corresponding to the loss of two imidazole molecules and the addition of a carbonyl group, yielding an m/z of 214.02 [M+H]+[1].
Downstream Drug Discovery Applications
15-PGDH Inhibitors for Tissue Regeneration
15-PGDH is the primary enzyme responsible for the inactivation of Prostaglandin E2 (PGE2), a lipid mediator crucial for tissue regeneration and immune function[3]. Inhibiting 15-PGDH elevates colonic PGE2, accelerating recovery in in vivo models of colitis and liver injury[3]. The 5-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one scaffold is utilized as a core building block; the C5-bromide is functionalized via Suzuki coupling to introduce diverse aryl or heteroaryl groups that project into the hydrophobic central pocket of the 15-PGDH active site, while the triazolone headgroup anchors the molecule via hydrogen bonding to the NAD+ cofactor region[3].
Antimalarial Agents (Falcipain-2 Inhibition)
Derivatives of the [1,2,4]triazolo[4,3-a]pyridin-3-one core have been identified as potent nonpeptidic inhibitors of Falcipain-2 (FP-2), a critical cysteine protease in Plasmodium falciparum. By leveraging the core positions to introduce sulfonamide fragments, researchers have developed libraries of compounds with sub-micromolar antimalarial activity (e.g., IC50 values as low as 2.24 μM). The rigid bicyclic core ensures the optimal trajectory of the sulfonamide substituents into the FP-2 binding cleft.
Sources
- 1. 5-BROMO-2H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE CAS#: 864933-07-3 [m.chemicalbook.com]
- 2. 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one | C6H5N3O | CID 81431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-BROMO-6-HYDRAZINYLPYRIDINE | 26944-71-8 [chemicalbook.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
